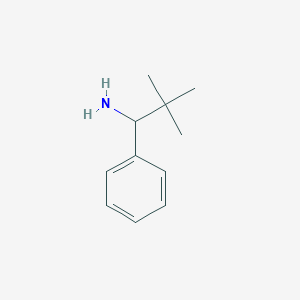

2,2-Dimethyl-1-phenylpropan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGIGRKEXZOVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395933 | |

| Record name | 2,2-Dimethyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61501-04-0 | |

| Record name | α-(1,1-Dimethylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61501-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-dimethyl-1-phenylpropan-1-amine

<-3ad-3a="">

Executive Summary

This document provides a comprehensive technical overview of 2,2-dimethyl-1-phenylpropan-1-amine, a primary amine featuring a sterically hindered neopentyl group adjacent to a benzylic amine. This unique structural motif imparts distinct chemical properties that are of interest in synthetic chemistry and drug development. This guide covers the compound's physicochemical properties, a detailed synthetic protocol via reductive amination, in-depth spectroscopic analysis, and a discussion of its reactivity and safety considerations. The information presented herein is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their experimental designs.

Nomenclature and Physicochemical Properties

This compound is a chiral organic compound. The presence of a stereocenter at the benzylic carbon (C1) means it can exist as two enantiomers, (R)- and (S)-, or as a racemic mixture.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 61501-04-0 | [1][2] |

| Molecular Formula | C₁₁H₁₇N | [1][2] |

| Molecular Weight | 163.26 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 231.2 °C at 760 mmHg | [2] |

| Density | 0.926 g/cm³ |[2] |

Synthesis and Mechanistic Insights

A common and efficient method for the synthesis of this compound is the reductive amination of 2,2-dimethyl-1-phenylpropan-1-one (pivalophenone). This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the target amine.

Causality in Experimental Choices:

-

Reactant Choice: Pivalophenone is selected as the ketone precursor due to its commercial availability and the presence of the required carbon skeleton.[3]

-

Reducing Agent: Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation. It is chemoselective for the imine, meaning it will not reduce the phenyl ring, and is generally safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH).

-

Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and the reducing agent. It also serves as a proton source for the reaction mechanism.

Synthetic Workflow Diagram

Caption: Reductive amination workflow for the synthesis of the target amine.

Step-by-Step Experimental Protocol

-

Imine Formation: To a solution of 2,2-dimethyl-1-phenylpropan-1-one (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 5.0 eq). Stir the mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure amine.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation of this compound. Public databases like PubChem provide access to reference spectra for this compound.[1]

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons).~3.5-3.7 ppm: Singlet or Doublet, 1H (benzylic CH).~1.5-1.8 ppm: Broad singlet, 2H (NH₂).~0.9 ppm: Singlet, 9H (tert-butyl protons). |

| ¹³C NMR | ~140-145 ppm: Quaternary aromatic carbon.~126-129 ppm: Aromatic CH carbons.~60-65 ppm: Benzylic CH carbon.~34-36 ppm: Quaternary tert-butyl carbon.~27-29 ppm: Methyl carbons of the tert-butyl group. |

| IR (Infrared) | ~3300-3400 cm⁻¹: N-H stretching (primary amine).~3020-3080 cm⁻¹: Aromatic C-H stretching.~2850-2960 cm⁻¹: Aliphatic C-H stretching.~1600, 1495 cm⁻¹: C=C stretching (aromatic ring). |

| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z = 163.Major Fragments: Loss of the tert-butyl group, benzylic cleavage. |

Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the primary amine functionality and the bulky adjacent tert-butyl group.

-

Basicity and Nucleophilicity: Like most primary amines, it is basic and acts as a nucleophile.[4] It will react with acids to form ammonium salts. Its nucleophilicity allows it to react with various electrophiles, such as alkyl halides and acyl chlorides, although the steric hindrance from the tert-butyl group can significantly slow down the reaction rate compared to less hindered amines.[4]

-

Potential Applications:

-

Building Block in Synthesis: Its structure makes it a potentially useful building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents or agrochemicals. Chiral versions of this amine could be valuable as resolving agents or as precursors for chiral ligands in asymmetric catalysis.[5][6]

-

Analog for Bioactive Amines: The core structure is related to other phenylpropanamine compounds with known biological activity. For example, it shares a structural similarity with the side chain of certain β2-adrenergic receptor agonists.[7]

-

Safety and Handling

According to GHS classifications, this compound presents several hazards.[1]

Hazard Identification and Precautionary Measures

-

Health Hazards:

-

Handling Recommendations:

-

Storage:

References

-

This compound | CAS 61501-04-0. American Elements. [Link]

-

This compound | C11H17N | CID 3752535. PubChem. [Link]

-

This compound | CAS#:61501-04-0. Chemsrc. [Link]

-

N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295. PubChem. [Link]

-

2,2-dimethyl-1-phenyl-1-propanone. ChemSynthesis. [Link]

-

Propanamide, 2,2-dimethyl-N-phenyl-. NIST WebBook. [Link]

- Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

(R)-2,2-dimethyl-1-phenylpropan-1-amine | C11H17N | CID 11147903. PubChem. [Link]

-

Propanal, 2,2-dimethyl-. NIST WebBook. [Link]

-

Amine Reactivity. MSU chemistry. [Link]

Sources

- 1. This compound | C11H17N | CID 3752535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Amine Reactivity [www2.chemistry.msu.edu]

- 5. (R)-2,2-dimethyl-1-phenylpropan-1-amine 95% | CAS: 3082-71-1 | AChemBlock [achemblock.com]

- 6. (R)-2,2-dimethyl-1-phenylpropan-1-amine | C11H17N | CID 11147903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 8. This compound | CAS#:61501-04-0 | Chemsrc [chemsrc.com]

A Technical Guide to the Structural Elucidation of 2,2-dimethyl-1-phenylpropan-1-amine

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. This guide provides an in-depth, methodology-focused narrative on the structural elucidation of 2,2-dimethyl-1-phenylpropan-1-amine (C₁₁H₁₇N). We will proceed through a logical, integrated workflow that mirrors the scientific process, moving from foundational molecular formula determination to the detailed mapping of the atomic framework. Each analytical step is explained not merely as a procedure, but as a strategic choice, with a focus on the causality behind the experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of modern spectroscopic techniques in structure elucidation.

The Initial Investigation: Molecular Formula and Unsaturation

Before any detailed structural analysis can begin, the fundamental molecular formula must be confirmed. This is the first and most critical piece of the puzzle. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Mass Spectrometry (MS)

Mass spectrometry provides two vital pieces of information at the outset: the molecular weight and, through fragmentation patterns, initial clues about the molecule's substructures.

The molecular formula for this compound is C₁₁H₁₇N.[1][2] The exact mass is calculated to be 163.1361 Da.[1] An HRMS experiment would be expected to yield a molecular ion peak ([M]⁺) consistent with this value, confirming the elemental composition.

The fragmentation pattern in a standard electron ionization (EI) mass spectrum is highly instructive. The structure contains a stable tertiary butyl group and a benzylic position. The bond between these two fragments is prone to cleavage.

-

Key Fragmentation Pathway: The most likely fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da. This would result in a highly stable benzylic cation [C₆H₅CHNH₂]⁺ with a mass-to-charge ratio (m/z) of 106. This fragment is expected to be the base peak (the most abundant ion).

Caption: Predicted EI-MS fragmentation of the parent molecule.

Index of Hydrogen Deficiency (IHD)

With a confirmed molecular formula of C₁₁H₁₇N, the Index of Hydrogen Deficiency (IHD) can be calculated to determine the number of rings and/or multiple bonds present.

The formula for IHD is: IHD = C - H/2 - X/2 + N/2 + 1

-

C = number of carbons (11)

-

H = number of hydrogens (17)

-

N = number of nitrogens (1)

IHD = 11 - 17/2 + 1/2 + 1 = 11 - 8.5 + 0.5 + 1 = 4

An IHD of 4 is highly characteristic of a benzene ring, which contains one ring and three double bonds. This finding strongly suggests the presence of a phenyl group, a hypothesis that must be confirmed by subsequent spectroscopic methods.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule by detecting the vibrations of its chemical bonds.[3] For this compound, we expect to see characteristic absorptions for a primary amine and a monosubstituted aromatic ring.

Expected IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3400-3250 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Two distinct, sharp-to-medium peaks.[4][5][6] |

| 3100-3000 | Aromatic C-H | C-H Stretch | Multiple weak, sharp peaks. |

| 2960-2850 | Aliphatic C-H | C-H Stretch | Strong, sharp peaks. |

| 1650-1580 | Primary Amine (N-H) | N-H Bend (Scissoring) | Medium, sharp peak.[4][7] |

| 1600 & 1475 | Aromatic C=C | C=C Stretch | Two medium-to-sharp peaks. |

| 770-730 & 710-690 | Monosubstituted Benzene | C-H Out-of-Plane Bend | Two strong peaks. |

| 1335-1250 | Aromatic C-N | C-N Stretch | Strong peak.[4][5] |

The presence of two distinct peaks in the 3400-3250 cm⁻¹ region is a definitive indicator of a primary amine (R-NH₂).[7] This, combined with the characteristic aromatic signals, provides a robust framework for interpreting the more detailed NMR data.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

-

Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a Fourier transform on the resulting interferogram to generate the final infrared spectrum, which is then baseline-corrected and peak-picked.

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.[8][9] It allows us to determine the connectivity of atoms and piece together the final structure.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will reveal the number of unique proton environments, their relative numbers (integration), their electronic environment (chemical shift), and their neighboring protons (spin-spin splitting).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~7.35-7.20 | 5H | Multiplet (m) | Ar-H | Protons on the monosubstituted phenyl ring. |

| ~3.80 | 1H | Singlet (s) | Ph-CH -NH₂ | Benzylic proton adjacent to the amine. No adjacent protons to couple with. |

| ~1.60 | 2H | Singlet (s, broad) | NH ₂ | Amine protons. Often broad and may not show coupling. |

| 0.90 | 9H | Singlet (s) | -C(CH ₃)₃ | Nine equivalent protons of the tert-butyl group. No adjacent protons. |

The simplicity of the aliphatic region is a key structural clue. A sharp singlet integrating to 9H is classic for a tert-butyl group. A singlet for the benzylic proton (CH) indicates it has no proton neighbors, confirming its position next to the quaternary tert-butyl carbon.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C -Ar (quaternary) | Aromatic carbon attached to the aliphatic chain. |

| ~128.5 | C H-Ar (ortho/meta) | Phenyl ring carbons. |

| ~127 | C H-Ar (para) | Phenyl ring carbon. |

| ~65 | Ph-C H-NH₂ | Benzylic carbon, shifted downfield by the attached nitrogen. |

| ~35 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~27 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution into a standard 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer's spinner and place it in the magnet.

-

Tuning and Shimming: The instrument is tuned to the appropriate frequencies for ¹H and ¹³C in the chosen solvent. The magnetic field is then shimmed to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition: Standard pulse sequences are used to acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum. Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ carbons.

The Final Confirmation: A Synthesis of Spectroscopic Data

The true power of this analytical workflow lies in the integration of all data points. Each technique provides a layer of evidence that, when combined, leads to an unambiguous structural assignment.

Caption: Integrated workflow for structure elucidation.

-

MS and IHD establish the molecular formula (C₁₁H₁₇N) and the presence of 4 degrees of unsaturation, strongly pointing to a phenyl group.

-

IR Spectroscopy provides direct evidence for the key functional groups: a primary amine (-NH₂) and a monosubstituted aromatic ring.

-

NMR Spectroscopy completes the picture. The ¹H NMR shows a 5H aromatic multiplet, a 9H singlet (tert-butyl), a 1H singlet (benzylic CH), and a 2H broad singlet (amine). The ¹³C NMR confirms the number of unique carbons. The lack of coupling for the benzylic CH and tert-butyl protons is the definitive evidence that they are attached to each other.

This collective, self-validating system of data allows for the confident and unequivocal assignment of the structure as This compound . For absolute stereochemical determination of a chiral version, X-ray crystallography of a salt would be the ultimate, albeit more resource-intensive, confirmation method.[10]

References

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

eGyanKosh. UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. [Link]

-

MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

YouTube. Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link]

-

Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

International Journal of Academic Research and Development. Study of the composition of amines using IR spectroscopy. [Link]

-

PubChem. This compound. [Link]

-

The Chemist's Corner. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]

-

ChemSynthesis. 2,2-dimethyl-1-phenyl-1-propanone. [Link]

-

AMERICAN ELEMENTS. This compound. [Link]

-

PubChem. N,N-dimethyl-2-phenylpropan-1-amine. [Link]

-

ResearchGate. Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d). [Link]

- Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

PubMed Central (PMC). X-ray crystallography. [Link]

Sources

- 1. This compound | C11H17N | CID 3752535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. allreviewjournal.com [allreviewjournal.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. jchps.com [jchps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

2,2-dimethyl-1-phenylpropan-1-amine CAS number 61501-04-0

An In-Depth Technical Guide to 2,2-dimethyl-1-phenylpropan-1-amine (CAS: 61501-04-0)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 61501-04-0), a primary amine featuring a unique tert-butyl group adjacent to the benzylic amine center. This document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's fundamental properties, a robust synthetic pathway, rigorous analytical characterization methods, and a discussion of its potential applications based on structural analogy to known bioactive molecules. While direct pharmacological data on this specific compound is limited, its structural motifs suggest potential for exploration in various therapeutic areas. The protocols herein are presented with a focus on reproducibility and causal explanation, reflecting field-proven insights for practical laboratory application.

Compound Identification and Physicochemical Properties

This compound is a chiral organic compound characterized by a phenyl ring and a sterically hindered neopentyl-like backbone. The presence of the bulky tert-butyl group alpha to the phenyl ring significantly influences its chemical reactivity and potential biological interactions.

Caption: 2D Structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 61501-04-0 | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₁H₁₇N | [1][2][3] |

| SMILES | CC(C)(C)C(C1=CC=CC=C1)N | [2] |

| InChIKey | INGIGRKEXZOVTB-UHFFFAOYSA-N | [2] |

| Synonyms | 2,2-Dimethyl-1-phenylpropylamine, Benzenemethanamine, α-(1,1-dimethylethyl)- | [2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 163.26 g/mol | [2][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 231.2 °C (at 760 mmHg) | [1] |

| Density | 0.926 g/cm³ | [1] |

| XLogP3 | 2.5 | [2] |

| Storage Temperature | 2-8 °C | [5] |

Synthesis and Purification

Conceptual Approach: Reductive Amination

A highly efficient and common strategy for the synthesis of primary amines is the reductive amination of a corresponding ketone. This pathway is selected for its reliability, high yield, and the commercial availability of the starting materials. The key precursor for this compound is the ketone 2,2-dimethyl-1-phenylpropan-1-one (also known as pivalophenone, CAS: 938-16-9).[6]

The mechanism involves the initial formation of an imine intermediate through the reaction of the ketone with an ammonia source. This imine is then reduced in situ to the target primary amine. Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this purpose as it is mild enough to not reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate.

Caption: Synthetic pathway via reductive amination.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method and should be performed by qualified personnel with appropriate safety measures in a fume hood.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-1-phenylpropan-1-one (1 equivalent, e.g., 5.0 g).

-

Solvent and Amine Source: Add methanol (100 mL) and ammonium acetate (10 equivalents). Stir the mixture at room temperature until the solids are mostly dissolved.

-

Causality: Ammonium acetate serves as a vast excess source of ammonia, driving the equilibrium towards imine formation. Methanol is an effective solvent for all reactants.

-

-

Reduction: Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Causality: Portion-wise addition controls the reaction rate and any potential exotherm or gas evolution.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.

-

Workup - Quenching: Slowly pour the reaction mixture into a beaker containing 1 M hydrochloric acid (HCl) (100 mL) cooled in an ice bath. Stir for 30 minutes to neutralize excess reducing agent.

-

Workup - pH Adjustment: Adjust the pH of the aqueous solution to >12 by the slow addition of 3 M sodium hydroxide (NaOH).

-

Causality: Basification deprotonates the amine hydrochloride salt to the free amine, rendering it soluble in organic solvents for extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical validation is critical to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for quality control.

Caption: Standard workflow for analytical characterization.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the purified amine in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected Spectra:

-

¹H NMR:

-

¹³C NMR:

-

δ ~140-145 ppm: Quaternary aromatic carbon (C-ipso).

-

δ ~126-129 ppm: Aromatic CH carbons.

-

δ ~65-70 ppm: Benzylic carbon (-CH-).

-

δ ~35 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~27 ppm: Methyl carbons of the tert-butyl group.

-

-

Protocol 3.2: Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample between two NaCl or KBr plates to create a thin film.

-

Data Acquisition: Obtain the IR spectrum using a standard FTIR spectrometer.

-

Expected Characteristic Peaks:

Protocol 3.3: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or dichloromethane.

-

Data Acquisition: Analyze using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Impact (EI) ionization.

-

Expected Data:

-

Molecular Ion (M⁺): An odd-numbered molecular weight peak at m/z = 163, consistent with the Nitrogen Rule for a compound with one nitrogen atom.[2][7]

-

Major Fragments: Expect a significant peak at m/z = 106 due to the loss of the tert-butyl radical ([M-57]⁺), representing the stable benzylamine fragment.

-

Table 3: Summary of Expected Analytical Data

| Technique | Observation | Interpretation |

| ¹H NMR | Singlet at ~0.9 ppm (9H) | Confirms tert-butyl group |

| Multiplet at 7.2-7.4 ppm (5H) | Confirms phenyl group | |

| Broad singlet (2H), D₂O exchangeable | Confirms primary amine (-NH₂) | |

| IR | Doublet at ~3350-3450 cm⁻¹ | Confirms primary amine N-H stretch |

| MS | M⁺ peak at m/z = 163 | Confirms molecular formula C₁₁H₁₇N |

| Base peak at m/z = 106 | Confirms benzylic cleavage |

Potential Applications and Future Research Directions

Currently, this compound is classified as a research chemical, and its specific biological activities are not extensively documented in peer-reviewed literature.[3][9] However, its core structure as a substituted phenethylamine analog provides a logical basis for exploring its potential in drug discovery.

Structural Analogies and Bioactivity Hypotheses:

-

Central Nervous System (CNS) Activity: Many phenethylamine derivatives exhibit CNS activity. While structurally different from classical stimulants like amphetamine, the phenyl-amine motif warrants investigation for its interaction with monoamine transporters or receptors.

-

β-Adrenergic Receptor Modulation: A patent for related compounds, 2-methyl-1-substituted phenyl-2-propanamines, describes their use as intermediates for β₂-adrenergic receptor agonists, which are crucial in treating respiratory diseases like asthma and COPD.[10] The structural similarity suggests that the title compound could be explored as a building block or a candidate ligand in this area.

-

Ion Channel Modulation: Other complex phenyl-alkyl-amine structures have been identified as potent N-methyl-D-aspartate (NMDA) receptor antagonists.[11] Screening this compound for activity against various ion channels, particularly in the context of neurological disorders, could be a fruitful avenue of research.

Proposed Research Workflow:

For drug development professionals, a logical next step would be to subject this compound to a tiered screening process. This would involve initial high-throughput in vitro binding and functional assays against a panel of CNS receptors and transporters, followed by more focused cell-based assays for promising hits. The steric bulk of the tert-butyl group may confer unique selectivity or metabolic stability compared to less hindered analogs, making it an intriguing candidate for further investigation.

Safety and Handling

As with most amines, this compound should be handled with care. It is presumed to be harmful if inhaled, ingested, or in contact with skin.[12]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with heat, flames, and strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[5]

References

- This compound | CAS 61501-04-0 | AMERICAN ELEMENTS ®. [Link]

- This compound | C11H17N | CID 3752535 - PubChem. [Link]

- N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295 - PubChem. [Link]

- N,N-dimethyl-1-phenyl-1-propanamine - 3330-05-0, C11H17N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

- 2,2-dimethyl-1-phenyl-1-propanone - ChemSynthesis. [Link]

- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P

- Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d).... - ResearchGate. [Link]

- 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. [Link]

- 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]

- Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form - ResearchGate. [Link]

- (R)-2,2-dimethyl-1-phenylpropan-1-amine | C11H17N | CID 11147903 - PubChem. [Link]

- This compound | CAS#:61501-04-0 | Chemsrc. [Link]

- Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN - YouTube. [Link]

- (2R)-N,N-dimethyl-1-phenylpropan-2-amine | C11H17N | CID 6990520 - PubChem. [Link]

- Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxami de, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist - PubMed. [Link]

- Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PubMed Central. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | C11H17N | CID 3752535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 61501-04-0 [sigmaaldrich.com]

- 5. 61501-04-0|this compound|BLD Pharm [bldpharm.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. caymanchem.com [caymanchem.com]

- 10. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 11. Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxami de, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | CAS#:61501-04-0 | Chemsrc [chemsrc.com]

(R)-2,2-dimethyl-1-phenylpropan-1-amine synthesis

An In-Depth Technical Guide to the Synthesis of (R)-2,2-dimethyl-1-phenylpropan-1-amine

Introduction

(R)-2,2-dimethyl-1-phenylpropan-1-amine (CAS: 3082-71-1) is a chiral primary amine that serves as a valuable building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] Its sterically hindered nature, provided by the tert-butyl group adjacent to the chiral center, makes it a unique synthon for introducing specific stereochemistry and conformational rigidity into target molecules. This guide provides a detailed exploration of the primary synthetic strategies for obtaining this compound in high enantiomeric purity, aimed at researchers and professionals in organic synthesis and drug development. We will delve into the core methodologies of asymmetric reductive amination, classical resolution, and biocatalytic transformation, evaluating the underlying principles and practical considerations for each approach.

Strategic Overview of Synthetic Pathways

The synthesis of a single enantiomer like (R)-2,2-dimethyl-1-phenylpropan-1-amine can be approached from several distinct strategic directions. The choice of pathway often depends on factors such as available starting materials, required scale, cost, and the desired level of enantiopurity. The three predominant strategies are:

-

Asymmetric Reductive Amination: A direct, atom-economical method that converts a prochiral ketone into a chiral amine using a chiral catalyst.[3][4]

-

Classical Resolution: A traditional but robust technique involving the separation of a racemic amine mixture by forming diastereomeric salts with a chiral resolving agent.[5]

-

Biocatalytic Synthesis: An enzymatic approach, often using transaminases, that offers exceptional selectivity and operates under mild, environmentally benign conditions.[6][7]

Figure 1: Overview of primary synthetic routes to (R)-2,2-dimethyl-1-phenylpropan-1-amine.

Methodology 1: Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) is one of the most efficient and direct methods for synthesizing chiral primary amines.[4][8] This one-pot reaction involves the condensation of a ketone with an ammonia source to form a transient imine, which is then reduced in situ by a chiral catalyst system with high stereoselectivity.

Core Principle & Mechanistic Insight

The success of this method hinges on the chiral catalyst, typically a transition metal complexed with a chiral ligand. The catalyst coordinates to the C=N bond of the imine intermediate, creating a chiral environment. The delivery of a hydride (from H₂ or another reducing agent) then occurs preferentially to one face of the imine, leading to the formation of one enantiomer in excess. Ruthenium- and Iridium-based catalysts with chiral phosphine ligands have proven particularly effective for the ARA of alkyl aryl ketones.[8]

Figure 2: Conceptual workflow of asymmetric reductive amination.

Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination

This protocol is adapted from established procedures for the reductive amination of alkyl aryl ketones.[8]

Materials:

-

2,2-dimethyl-1-phenyl-1-propanone (CAS 938-16-9)[9]

-

Ammonium acetate (NH₄OAc)

-

[Ru(p-cymene)Cl₂]₂ dimer

-

(R)-C₃-TunePhos ligand

-

2,2,2-Trifluoroethanol (TFE)

-

Pressurized hydrogenation vessel

Procedure:

-

Catalyst Pre-formation: In a glovebox, add the ruthenium precursor and the chiral ligand to a reaction vial. Add degassed TFE and stir at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: To a high-pressure reactor, add 2,2-dimethyl-1-phenyl-1-propanone (1.0 eq) and ammonium acetate (2.0 eq).

-

Reaction Execution: Transfer the pre-formed catalyst solution to the reactor via cannula. Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-80 bar).

-

Incubation: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring the reaction progress by GC or TLC.

-

Workup: After cooling and carefully venting the reactor, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel. The final product is often isolated as the hydrochloride salt for better stability and handling.

Rationale and Optimization

-

Ammonia Source: Ammonium acetate is often preferred as it is a solid, easy to handle, and the acetate anion can act as a proton shuttle.[8]

-

Solvent: TFE is a common solvent for these reactions as its high polarity and hydrogen bond-donating ability can help stabilize charged intermediates and promote imine formation.

-

Catalyst System: The choice of the chiral ligand (e.g., TunePhos, Segphos) is critical for achieving high enantioselectivity. The ligand's structure dictates the geometry of the metal center and, consequently, the facial selectivity of the reduction.[8]

| Parameter | Condition | Rationale / Reference |

| Ketone | 2,2-dimethyl-1-phenyl-1-propanone | Prochiral starting material |

| Catalyst Loading | 0.5 - 1 mol% | Balances reaction rate and cost |

| Amine Source | NH₄OAc (2.0 eq) | Readily available, solid ammonia source[8] |

| Reducing Agent | H₂ gas | Clean and efficient hydride source |

| Pressure | 55 - 80 bar | High pressure increases H₂ concentration, driving the reaction |

| Solvent | TFE | Stabilizes intermediates[8] |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy for activation |

| Typical ee | >90% | Based on similar substrates[8] |

| Table 1: Representative conditions for Ru-catalyzed asymmetric reductive amination. |

Methodology 2: Classical Resolution of Racemic Amine

Classical resolution is a time-tested method for separating enantiomers. It relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties (notably solubility), these salts can be separated by fractional crystallization.

Core Principle

The racemic amine (R/S)-Amine is reacted with a chiral acid, such as (+)-Tartaric Acid. This results in two diastereomeric salts: [(R)-Amine:(+)-Acid] and [(S)-Amine:(+)-Acid]. One of these salts will typically be less soluble in a given solvent system and will crystallize out, leaving the other in the mother liquor. After separation by filtration, the desired amine enantiomer is liberated from the salt by treatment with a base.

Figure 3: Workflow for the classical resolution of a chiral amine.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

Materials:

-

Racemic 2,2-dimethyl-1-phenylpropan-1-amine

-

L-(+)-Tartaric acid

-

Methanol or Ethanol/Water mixture

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a minimal amount of warm methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq, as it is a diacid) in warm methanol.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization. The formation of a precipitate should be observed.

-

Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold methanol. This solid is the enriched diastereomeric salt. The mother liquor contains the other diastereomer.

-

Enantiomeric Purity Check: A small sample of the amine should be liberated from the salt by treatment with NaOH and extraction, then analyzed by chiral HPLC to determine the enantiomeric excess (ee).

-

Recrystallization (if needed): To improve the ee, the crystalline salt can be recrystallized one or more times from the same solvent system.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a 2M NaOH solution until the pH is strongly basic (pH > 12).

-

Extraction: Extract the liberated (R)-amine with diethyl ether or dichloromethane. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the pure (R)-2,2-dimethyl-1-phenylpropan-1-amine.

Rationale and Considerations

-

Resolving Agent: The choice of resolving agent is crucial and often empirical. Tartaric acid is a common, inexpensive choice for basic amines.

-

Solvent: The solvent system is critical for achieving good separation. It must be a solvent in which the two diastereomeric salts have significantly different solubilities.

-

Yield: The theoretical maximum yield for a resolution is 50% for the desired enantiomer. However, processes for racemizing and recycling the unwanted enantiomer can be developed to improve overall process efficiency.[5]

Methodology 3: Biocatalytic Synthesis using Transaminases

Biocatalysis has emerged as a powerful technology for asymmetric synthesis, offering high selectivity under mild conditions.[10] Transaminase (TA) enzymes, in particular, are well-suited for the synthesis of chiral amines from prochiral ketones.[6][11]

Core Principle

A transaminase catalyzes the transfer of an amino group from an amine donor (like isopropylamine or alanine) to a carbonyl acceptor (the ketone). The reaction requires a pyridoxal 5'-phosphate (PLP) cofactor. The enzyme's active site is chiral, and it orients the ketone substrate in a specific way, ensuring that the incoming amino group is added to only one face of the carbonyl, producing a single amine enantiomer. (R)-selective transaminases are used to produce the desired (R)-product.

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

Materials:

-

2,2-dimethyl-1-phenyl-1-propanone

-

An (R)-selective transaminase (commercial or whole-cell biocatalyst)

-

Isopropylamine (or L-Alanine) as the amine donor

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate, pH 7.5)

-

Enzyme for byproduct removal (e.g., lactate dehydrogenase if using alanine)

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Add Reagents: Add the PLP cofactor (approx. 1 mM), the amine donor in large excess (e.g., 500 mM isopropylamine), and the transaminase enzyme.

-

Substrate Addition: Add the 2,2-dimethyl-1-phenyl-1-propanone substrate (e.g., 20-50 mM). The substrate may be added slowly over time to avoid enzyme inhibition.

-

Reaction: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) for 24-48 hours. The reaction pH should be monitored and maintained.

-

Monitoring: Track the conversion of the ketone and formation of the amine product by HPLC or GC.

-

Workup and Isolation: Once the reaction is complete, acidify the mixture to stop the enzyme and then basify to pH > 12 to ensure the product is in its free amine form. Extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether). Dry and concentrate the organic phase to obtain the crude product, which can be further purified if necessary.

Advantages and Challenges

-

High Selectivity: Transaminases frequently provide products with >99% ee.[6]

-

Mild Conditions: Reactions are run in aqueous buffers at near-ambient temperatures and pressure.

-

Challenges: The reaction is an equilibrium process. To drive it towards product formation, a large excess of the amine donor is used, and/or the ketone byproduct (e.g., acetone from isopropylamine) is removed.[6]

| Parameter | Condition | Rationale / Reference |

| Enzyme | (R)-selective Transaminase (TA) | Provides stereochemical control[7] |

| Substrate | 2,2-dimethyl-1-phenyl-1-propanone | Carbonyl acceptor |

| Amine Donor | Isopropylamine (excess) | Shifts equilibrium towards product formation[11] |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential for TA activity |

| Solvent | Aqueous Buffer (pH 7-8) | Mimics physiological conditions for the enzyme |

| Temperature | 30 - 45 °C | Optimal range for many TA enzymes |

| Typical ee | >99% | Characteristic of enzymatic reactions[6] |

| Table 2: Typical parameters for a biocatalytic transamination reaction. |

Purification and Analytical Characterization

Regardless of the synthetic route, the final product must be purified and its enantiomeric purity must be rigorously determined.

Purification

Standard purification methods include:

-

Acid-Base Extraction: To remove non-basic impurities.

-

Column Chromatography: On silica gel to remove chemical impurities.

-

Crystallization: Often performed on the hydrochloride salt of the amine to achieve high chemical and enantiomeric purity.[12]

Determination of Enantiomeric Excess (ee)

The most reliable methods for determining the enantiomeric composition of the final product are chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[2][]

| Parameter | HPLC Condition | SFC Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak®) | Polysaccharide-based (e.g., Chiralcel®) |

| Mobile Phase | Hexane/Isopropanol + acidic/basic additive | CO₂/Methanol + additive (e.g., ESA)[14] |

| Flow Rate | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |

| Detection | UV at 210 nm or 254 nm | UV at 210 nm or 254 nm |

| Analyte Form | Free amine or derivatized | Free amine |

| Table 3: Example analytical conditions for chiral separation. |

Conclusion and Strategic Comparison

The synthesis of (R)-2,2-dimethyl-1-phenylpropan-1-amine can be successfully achieved through several robust methods. The optimal choice depends on the specific requirements of the project.

-

Asymmetric Reductive Amination is ideal for direct, scalable synthesis where investment in catalysts and high-pressure equipment is feasible. It offers high efficiency and excellent enantioselectivity in a single step.

-

Classical Resolution remains a viable and powerful technique, especially when the racemic amine is inexpensive or readily available. While the theoretical yield is limited to 50% without a recycling process, its procedural simplicity is advantageous.

-

Biocatalysis represents the state-of-the-art in green chemistry, providing unparalleled selectivity under mild conditions. It is an excellent choice for producing high-purity material, though it may require specialized expertise in enzymology and bioprocess development.

Each of these pathways provides a reliable route to this important chiral building block, empowering further research and development in the chemical and pharmaceutical sciences.

References

-

Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]

-

Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]

-

Fu, G. C., & Maimone, T. J. (2018). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Accounts of chemical research, 51(9), 2043–2055. [Link]

-

ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. [Link]

-

ResearchGate. What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? [Link]

-

ResearchGate. Asymmetric reductive amination for the synthesis of chiral amines. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(21), 6687. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

ResearchGate. Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. [Link]

-

Tan, X., Gao, S., Zeng, W., Xin, S., Yin, Q., & Zhang, X. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(6), 2024–2027. [Link]

-

ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

-

Royal Society of Chemistry. Supporting Information - General Procedure A: Reductive amination. [Link]

-

Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

American Elements. This compound. [Link]

-

ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2017). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Advanced Synthesis & Catalysis, 359(15), 2609-2615. [Link]

-

ChemSynthesis. 2,2-dimethyl-1-phenyl-1-propanone. [Link]

-

PubChem. (R)-2,2-dimethyl-1-phenylpropan-1-amine. [Link]

Sources

- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. digibuo.uniovi.es [digibuo.uniovi.es]

- 12. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

(S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride properties

An In-Depth Technical Guide to (S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride

Foreword

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is crafted to provide a comprehensive and practical understanding of (S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride, a molecule of significant interest in the realms of stereochemistry and synthetic chemistry. We will delve into its fundamental properties, explore the rationale behind its synthesis and analysis, and contextualize its application with field-proven insights. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with a trustworthy resource for their work.

Core Molecular Profile and Physicochemical Properties

(S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride is a chiral amine salt. Its structure is characterized by a phenyl ring and a sterically hindered neopentyl-like group attached to the stereogenic center, which bears the amine functionality. This specific arrangement imparts unique properties, making it a valuable tool in asymmetric synthesis and chiral separations.

The hydrochloride salt form enhances the compound's stability and water solubility compared to the free base, making it easier to handle and store in a laboratory setting.

Key Physicochemical Data

The fundamental properties of (S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride are summarized below. These values are critical for experimental design, from calculating molar equivalents in a reaction to selecting appropriate analytical techniques.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₈ClN | [1] |

| Molecular Weight | 199.72 g/mol | [1] |

| CAS Number | 69187-60-6 (for the racemate hydrochloride) | |

| Appearance | Solid | |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Room temperature, under inert atmosphere | |

| Canonical SMILES | CC(C)(C)C(C1=CC=CC=C1)N.Cl | |

| InChI Key | BMOFDSTXFQCVDC-UHFFFAOYSA-N | [1] |

Synthesis and Stereochemical Control

The synthesis of an enantiomerically pure amine like the (S)-isomer is non-trivial and is central to its utility. The primary challenge lies in establishing the desired stereochemistry at the benzylic carbon. Two principal strategies are employed:

-

Asymmetric Synthesis: Building the molecule from achiral precursors using a chiral catalyst or auxiliary to direct the formation of the (S)-enantiomer.

-

Chiral Resolution: Synthesizing the racemic mixture of the amine and subsequently separating the two enantiomers.

For industrial and research applications, chiral resolution is a common and robust method. It relies on the principle of diastereomeric salt formation.

Conceptual Workflow: Synthesis via Reductive Amination and Chiral Resolution

The following diagram outlines a logical and field-proven workflow for obtaining the target compound. The initial step involves the synthesis of the racemic amine, followed by a classical resolution protocol.

Caption: Workflow for Synthesis and Chiral Resolution.

Protocol: Synthesis of Racemic Amine via Reductive Amination

This protocol describes the synthesis of the racemic precursor from the corresponding ketone. The choice of reducing agent is critical; catalytic hydrogenation is often clean and efficient.

-

Reactor Setup: To a stirred hydrogenation reactor, add 2,2-dimethyl-1-phenylpropan-1-one (1.0 eq.) and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).

-

Ammonia Source: Saturate the solution with anhydrous ammonia gas or add a solution of ammonia in methanol.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 40-60 °C.

-

Reaction Monitoring: Monitor the reaction progress by GC or TLC until the ketone starting material is consumed.

-

Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude racemic (R/S)-2,2-dimethyl-1-phenylpropan-1-amine.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol details the separation of the (S)-enantiomer from the racemic mixture. The key is the selection of a chiral acid that forms a diastereomeric salt with one enantiomer that has significantly different solubility.

-

Dissolution: Dissolve the crude racemic amine (1.0 eq.) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Resolving Agent Addition: Add a solution of a chiral resolving agent, for example, L-(+)-tartaric acid (0.5 eq.), dropwise to the stirred amine solution. Using a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the purity of the first crop of crystals.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to 0-5 °C, to induce crystallization of the less soluble diastereomeric salt ((S)-amine-L-tartrate).

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

-

Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify with an aqueous solution of NaOH (e.g., 2M) to a pH > 12.

-

Extraction: Extract the liberated free (S)-amine into an organic solvent like dichloromethane or diethyl ether.

-

Final Salt Formation: Dry the organic extracts over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the desired (S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride.

-

Final Purification: Collect the hydrochloride salt by filtration, wash with a non-polar solvent (e.g., hexane) to remove any non-basic impurities, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product. A multi-technique approach is required for a complete profile.

Analytical Workflow

The following diagram illustrates a standard workflow for the complete characterization of the synthesized product.

Caption: Standard Analytical Workflow for Product Validation.

Expected Spectroscopic and Chromatographic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the benzylic proton (singlet or sharp multiplet, ~4.0-4.5 ppm), and the highly shielded tert-butyl group (singlet, ~0.9-1.1 ppm). The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will confirm the presence of the different carbon environments: aromatic carbons (~125-140 ppm), the benzylic carbon (~60-65 ppm), the quaternary carbon of the tert-butyl group (~35 ppm), and the methyl carbons of the tert-butyl group (~27 ppm).

-

Mass Spectrometry: Electrospray ionization (ESI-MS) in positive mode should show a prominent peak for the free amine's molecular ion [M+H]⁺ at m/z 164.2.

-

Chiral HPLC: This is the most critical analysis for confirming the success of the resolution. Using a chiral stationary phase (e.g., a cyclodextrin- or cellulose-based column), the (S)- and (R)-enantiomers can be separated. The analysis should show a single major peak for the (S)-enantiomer, allowing for the precise calculation of enantiomeric excess (e.e.).

Applications in Research and Drug Development

The primary value of (S)-2,2-dimethyl-1-phenylpropan-1-amine lies in its utility as a chiral auxiliary and resolving agent.

Application as a Chiral Resolving Agent

This is the most common application. The bulky tert-butyl group often leads to the formation of well-defined, crystalline diastereomeric salts, which is a prerequisite for efficient separation by fractional crystallization.

Caption: Principle of Chiral Resolution via Diastereomeric Salts.

Role as a Chiral Building Block (Synthon)

In drug development, enantiomerically pure starting materials are invaluable. (S)-2,2-dimethyl-1-phenylpropan-1-amine can serve as a chiral synthon. Its primary amine can be derivatized to introduce a stereocenter into a larger target molecule with high fidelity.

Context within Phenylpropanamines

It is important for drug development professionals to recognize that the 1-phenylpropan-1-amine scaffold is a core component of many centrally active compounds, such as cathinone and its derivatives[3]. Furthermore, related structures like amphetamine and methamphetamine are potent CNS stimulants[4]. While the physiological and toxicological properties of (S)-2,2-dimethyl-1-phenylpropan-1-amine are not well-documented[5], its structural similarity to these classes of compounds necessitates careful handling and toxicological assessment if it is to be considered for any in-vivo application. The steric bulk of the t-butyl group may significantly alter its pharmacological profile compared to less hindered analogues.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount. The following information is derived from available safety data sheets (SDS).

GHS Hazard Information

The free base, 2,2-dimethyl-1-phenylpropan-1-amine, is associated with the following hazards. Users should handle the hydrochloride salt with similar precautions.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Irritant) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Irritant) |

| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | GHS05 (Corrosion), GHS07 (Irritant) |

| STOT, Single Exposure | H335: May cause respiratory irritation | GHS07 (Irritant) |

Source: PubChem, Fisher Scientific[6][7]

Handling and PPE Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8].

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[8].

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere for long-term stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or water courses[8].

Conclusion

(S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride is more than a simple chemical entity; it is a precision tool for chemists engaged in the complex task of controlling stereochemistry. Its robust application in chiral resolution and its potential as a chiral building block make it a valuable component in the synthetic chemist's toolbox. This guide has provided the foundational knowledge, practical protocols, and critical safety information necessary for its effective and safe utilization. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of reliable chiral auxiliaries like this one will only increase.

References

- Cayman Chemical. (2025). Safety Data Sheet: N-methyl-2-Phenylpropan-1-amine (hydrochloride).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). This compound MSDS. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethylpropan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Reagentia. (n.d.). (S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride (1 x 100 mg). Retrieved from [Link]

- Ambeed, Inc. (n.d.). This compound hydrochloride. Retrieved from a similar product page on Sigma-Aldrich.

- Google Patents. (2014). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2,2-dimethyl-1-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fenethylline. Retrieved from [Link]

-

Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound hydrochloride [cymitquimica.com]

- 3. (2S)-2-Amino-1-phenylpropan-1-one Hydrochloride (Cathinone Hydrochloride) [lgcstandards.com]

- 4. Methamphetamine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C11H17N | CID 3752535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.es [fishersci.es]

- 8. This compound | CAS#:61501-04-0 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 2,2-dimethyl-1-phenylpropan-1-amine: Molecular Weight, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-1-phenylpropan-1-amine is a primary amine featuring a chiral center and a sterically hindered neopentyl group adjacent to a phenyl ring. As a member of the phenylalkylamine class of compounds, it serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The unique structural characteristics of this compound, including its chirality and steric bulk, make it an interesting target for stereoselective synthesis and a useful intermediate in the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, with a primary focus on its molecular weight and the methodologies for its synthesis and analytical characterization. As a Senior Application Scientist, the following sections will delve into the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and the implementation of self-validating protocols.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 163.26 g/mol | [1] |

| Molecular Formula | C₁₁H₁₇N | [1] |

| CAS Number | 61501-04-0 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 231.2 °C at 760 mmHg | |

| Density | 0.926 g/cm³ |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several established methodologies for amine synthesis. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. Two plausible and effective methods are reductive amination of a ketone precursor and the Leuckart reaction.

Method 1: Reductive Amination of Pivalophenone

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[2][3][4] In this approach, pivalophenone (2,2-dimethyl-1-phenylpropan-1-one) is reacted with an amine source, in this case, ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[5]

The causality behind this choice lies in the high selectivity and generally mild reaction conditions offered by modern reductive amination protocols. The use of a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a transition metal catalyst with hydrogen gas, allows for the selective reduction of the imine in the presence of the starting ketone.[3]

Caption: Reductive Amination Workflow.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivalophenone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, typically 2-5 equivalents).

-

Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the reducing agent. If using sodium cyanoborohydride (1.5-2 equivalents), it should be added portion-wise to control the reaction rate. If using catalytic hydrogenation, transfer the reaction mixture to a suitable pressure vessel and add a catalyst such as palladium on carbon (Pd/C) or Raney nickel.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or GC-MS).

-

Work-up and Purification:

-

For the borohydride reduction, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the aqueous layer with an organic solvent such as diethyl ether or dichloromethane to remove any unreacted ketone.

-

Basify the aqueous layer with a strong base, such as sodium hydroxide, to a pH > 12 to deprotonate the amine.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude amine by distillation or column chromatography on silica gel.

-

Method 2: The Leuckart Reaction

The Leuckart reaction provides a classical alternative for the reductive amination of ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium formate or formamide).[6][7][8][9][10] This one-pot reaction is driven by high temperatures and is particularly effective for the synthesis of sterically hindered amines.

The rationale for employing the Leuckart reaction is its operational simplicity and the use of inexpensive and readily available reagents. Although the reaction conditions are more forcing than some modern methods, it remains a robust and reliable method for the synthesis of this class of amines.

Caption: Leuckart Reaction Workflow.

Experimental Protocol: Leuckart Reaction

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine pivalophenone (1 equivalent) with an excess of ammonium formate (3-5 equivalents) or formamide.

-

Heating: Heat the reaction mixture to a high temperature, typically 160-180 °C, for several hours (6-24 hours). The reaction progress can be monitored by TLC or GC-MS by taking aliquots and hydrolyzing them to the free amine before analysis.

-

Hydrolysis of the Formamide: After cooling the reaction mixture, add a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution) to hydrolyze the intermediate N-formyl derivative.

-

Heat the mixture at reflux for an additional 2-4 hours to ensure complete hydrolysis.

-

Work-up and Purification:

-

Cool the reaction mixture and dilute with water.

-

Wash the aqueous solution with an organic solvent (e.g., toluene or diethyl ether) to remove any non-basic impurities.

-

Make the aqueous layer strongly basic (pH > 12) with the addition of a concentrated sodium hydroxide solution.

-

Extract the liberated amine into an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Analytical Characterization

The unambiguous identification and purity assessment of this compound require a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are detailed below.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Phenyl Protons | 7.20 - 7.40 | Multiplet | 5H | Ar-H | Aromatic protons typically resonate in this region.[11] |

| Benzylic Proton | ~3.5 - 4.0 | Singlet | 1H | Ph-CH-NH₂ | The benzylic proton is deshielded by the adjacent phenyl group and the amino group.[12] |

| Amino Protons | 1.5 - 2.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is variable and concentration-dependent; they often appear as a broad signal that can exchange with D₂O. |

| t-Butyl Protons | 0.8 - 1.2 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the t-butyl group give a characteristic sharp singlet in the aliphatic region.[13] |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment | Rationale |